molecular formula C31H44N2O4 B12764181 Einecs 245-795-7 CAS No. 23631-95-0

Einecs 245-795-7

Cat. No.: B12764181
CAS No.: 23631-95-0
M. Wt: 508.7 g/mol
InChI Key: DJMNUGJBYYILNA-UHFFFAOYSA-N
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Description

Einecs 245-795-7, also known as 2,4,6-trinitrotoluene (TNT), is a chemical compound that has been widely used in various applications, particularly in the field of explosives. It is a yellow, odorless solid that is known for its stability and explosive properties.

Properties

CAS No.

23631-95-0

Molecular Formula

C31H44N2O4

Molecular Weight

508.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H21NO4.C12H23N/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-13H,1-3H3,(H,20,23)(H,21,22);11-13H,1-10H2

InChI Key

DJMNUGJBYYILNA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating agents through reactors, followed by separation and purification steps to obtain the final product. Safety measures are crucial due to the explosive nature of the compound.

Chemical Reactions Analysis

Production of Cumene

Cumene is produced through the alkylation of benzene with propylene in the presence of an acid catalyst. This reaction is typically carried out under high pressure and temperature conditions.

Reaction Mechanism:

C3H6+C6H6C6H5C3H7\text{C}_3\text{H}_6 + \text{C}_6\text{H}_6 \rightarrow \text{C}_6\text{H}_5\text{C}_3\text{H}_7
Propylene+BenzeneCumene\text{Propylene} + \text{Benzene} \rightarrow \text{Cumene}

The best conditions for cumene production involve a catalytic process optimized at 350°C and 25 atm, with a molar feed ratio of 2:1 benzene to propylene .

Cumene Process for Phenol and Acetone Production

The cumene process is a multi-step reaction sequence that converts cumene into phenol and acetone. The steps involve the formation of cumene hydroperoxide and its subsequent rearrangement.

Steps of the Cumene Process:

  • Formation of Cumene Hydroperoxide:
    Cumene reacts with oxygen to form cumene hydroperoxide.
    C6H5C(CH3)2H+O2C6H5C(CH3)2O2H\text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{H} + \text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{O}_2\text{H}

  • Hock Rearrangement:
    Cumene hydroperoxide undergoes an acid-catalyzed rearrangement to form phenol and acetone.
    C6H5C(CH3)2O2HC6H5OH+(CH3)2CO\text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{O}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{OH} + (\text{CH}_3)_2\text{CO}

Table: Key Conditions and Products of the Cumene Process

StepReaction ConditionsProducts
1High pressure (30 atm), 250°C, Lewis acid catalystCumene
2Air oxidation, 5 atmCumene Hydroperoxide
3Acidic medium (e.g., sulfuric acid or acidified bentonite clay)Phenol and Acetone

Table: Thermal Hazards of Cumene Hydroperoxide Decomposition

Concentration of Cumene HydroperoxideOnset Temperature of Decomposition
12-35 wt%Decreases with increasing concentration
80 wt%Approximately 75°C

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:

    Chemistry: Used as a standard explosive in chemical research.

    Biology: Studied for its effects on biological systems and potential environmental impact.

    Medicine: Research on its potential use in targeted drug delivery systems.

    Industry: Widely used in the production of explosives for mining, construction, and military applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in an explosive force.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrotoluene: Less explosive compared to TNT.

    2,6-dinitrotoluene: Similar properties but less stable.

    1,3,5-trinitrobenzene: More stable but less commonly used.

Uniqueness

2,4,6-trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice in various applications.

Q & A

Q. What peer-review strategies enhance the credibility of negative results for this compound’s hypothesized applications?

  • Methodological Answer : Submit to journals specializing in negative results (e.g., Journal of Negative Results). Provide exhaustive methodological details to rule out experimental error. Compare findings with contradictory studies in discussion sections, emphasizing systemic limitations (e.g., model organism relevance) .

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